molecular formula C21H21NO2 B3134513 3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone CAS No. 400080-95-7

3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone

Cat. No. B3134513
CAS RN: 400080-95-7
M. Wt: 319.4 g/mol
InChI Key: NZNBKXNINNAPDS-UHFFFAOYSA-N
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Description

The compound “3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone” appears to contain several functional groups. It has a heptynyl group (a seven-carbon chain with a triple bond), a hydroxy group (an -OH group, indicating that it is an alcohol), a phenyl group (a six-carbon ring indicative of a benzene derivative), and an isoindolinone group (a bicyclic structure containing nitrogen). The presence of these functional groups can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely complex due to the presence of multiple functional groups. These groups will influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group might be involved in dehydration or oxidation reactions. The triple bond in the heptynyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxy group could increase its polarity and potentially its boiling point .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties Isoindolinone derivatives have been synthesized through various methods, showcasing the chemical versatility of the isoindolinone scaffold. For instance, the palladium-catalyzed heteroannulation has been used to synthesize isoindolin-1-one derivatives, demonstrating the potential for creating structurally complex molecules from simpler precursors (Mukherjee et al., 2000). Additionally, Lewis acid-mediated cascade reactions have been employed for the efficient synthesis of isoindolinone derivatives, illustrating the compound's role in facilitating diverse chemical transformations (Li et al., 2018).

Biological and Medicinal Applications Isoindolinones are recognized for their wide range of biological activities and potential therapeutic applications. The isoindolin-1-one framework is found in a variety of natural products with significant biological activities, suggesting that derivatives like 3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone could possess valuable pharmacological properties (Upadhyay et al., 2020).

Environmental and Green Chemistry Isoindolinone derivatives have also been synthesized through eco-friendly methods, highlighting the potential for sustainable chemistry practices. For example, a highly efficient and environmentally benign protocol has been developed for synthesizing isoindolinone derivatives in water, showcasing the compound's role in promoting green chemistry principles (Shen et al., 2013).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other substances or biological systems. Without specific context or research, it’s difficult to predict .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

3-hept-1-ynyl-3-hydroxy-2-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-3-4-5-11-16-21(24)19-15-10-9-14-18(19)20(23)22(21)17-12-7-6-8-13-17/h6-10,12-15,24H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNBKXNINNAPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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